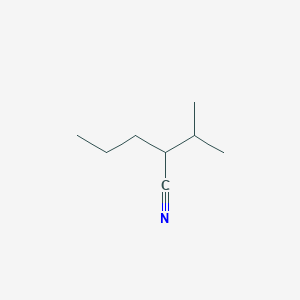![molecular formula C14H25N3O5 B14444999 N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline CAS No. 76399-92-3](/img/structure/B14444999.png)
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline is a synthetic compound with a complex structure It is composed of an amino acid derivative, L-alanyl, and a proline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups to prevent unwanted reactions. The protected amino acid derivatives are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of the carboxyl groups can produce alcohols.
Applications De Recherche Scientifique
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparaison Avec Des Composés Similaires
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline can be compared with other similar compounds, such as:
N-[(1S)-5-Amino-1-carboxypentyl]carbamoyl-L-glutamic acid: This compound has a similar structure but includes a glutamic acid moiety instead of proline.
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-glutamine: This compound features a glutamine moiety in place of proline.
The uniqueness of this compound lies in its specific combination of amino acid derivatives, which can confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
76399-92-3 |
|---|---|
Formule moléculaire |
C14H25N3O5 |
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(1S)-5-amino-1-carboxypentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H25N3O5/c1-9(16-10(13(19)20)5-2-3-7-15)12(18)17-8-4-6-11(17)14(21)22/h9-11,16H,2-8,15H2,1H3,(H,19,20)(H,21,22)/t9-,10-,11-/m0/s1 |
Clé InChI |
KYYLCUAQDURPPO-DCAQKATOSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCCCN)C(=O)O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


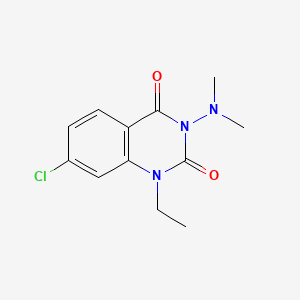
![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)

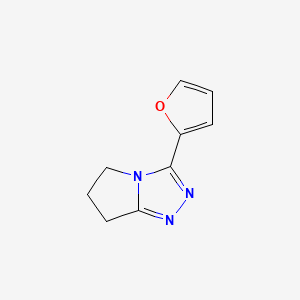
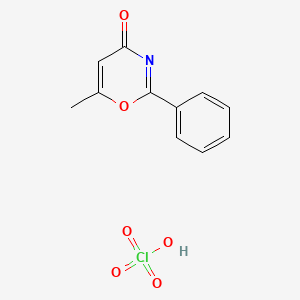

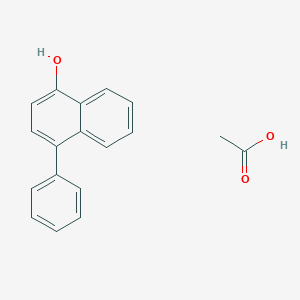

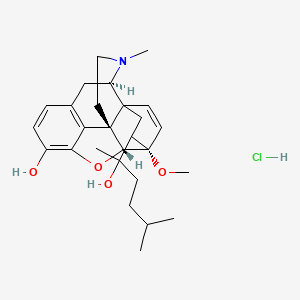
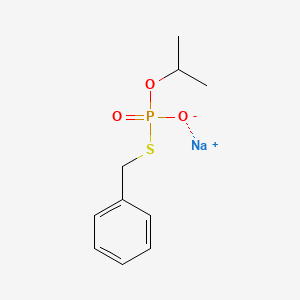
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

